2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common method involves the reaction of 3-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 1-(2-ethylpiperidin-1-yl)ethanone under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar biological activities.
5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: A triazole derivative with comparable chemical properties.
Uniqueness
2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an oxadiazole ring with a piperidine moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-2-14-8-3-4-9-21(14)15(22)11-24-17-20-19-16(23-17)12-6-5-7-13(18)10-12/h5-7,10,14H,2-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWLUEDQCYOSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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